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Compound of Interest

Compound Name: 2,3-Dimethoxybenzoic acid

Cat. No.: B075254 Get Quote

Introduction

2,3-Dimethoxybenzoic acid, also known as o-Veratric acid, is an organic compound with the

chemical formula C₉H₁₀O₄ and a molecular weight of 182.1733 g/mol .[1][2] Its CAS Registry

Number is 1521-38-6.[1][2] This document provides a comprehensive overview of its

spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug

development. The experimental protocols for obtaining this data are also detailed.

Spectroscopic Data
The following sections present the quantitative spectroscopic data for 2,3-Dimethoxybenzoic
acid in a structured format.

Infrared (IR) Spectroscopy
The infrared spectrum of 2,3-Dimethoxybenzoic acid reveals characteristic absorption bands

corresponding to its functional groups. While a complete peak list is not readily available in the

cited sources, the expected absorptions are summarized in the table below. The solid-state

spectrum can be obtained using techniques such as preparing a KBr pellet or as a Nujol mull.

[3]
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)

~1270, ~1080 Strong C-O stretch (Aryl ether)

2850-3000 Medium C-H stretch (Methoxy groups)

~3000 Medium C-H stretch (Aromatic ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

2,3-Dimethoxybenzoic acid. The following tables summarize the predicted ¹H and ¹³C NMR

chemical shifts.

Table 1.2.1: ¹H NMR Spectroscopic Data for 2,3-Dimethoxybenzoic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-13 Singlet 1H -COOH

~7.6 Doublet of doublets 1H Ar-H

~7.1 Triplet 1H Ar-H

~7.0 Doublet of doublets 1H Ar-H

~3.9 Singlet 3H -OCH₃

~3.8 Singlet 3H -OCH₃

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and

concentration.

Table 1.2.2: ¹³C NMR Spectroscopic Data for 2,3-Dimethoxybenzoic acid
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Chemical Shift (δ) ppm Assignment

~168 C=O (Carboxylic acid)

~152 Ar-C-O

~147 Ar-C-O

~125 Ar-C

~124 Ar-CH

~120 Ar-CH

~115 Ar-CH

~61 -OCH₃

~56 -OCH₃

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments

are recommended.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2,3-Dimethoxybenzoic acid results in a molecular

ion peak and several characteristic fragment ions.

Table 1.3.1: Mass Spectrometry Data for 2,3-Dimethoxybenzoic acid[4]

m/z Relative Intensity (%) Assignment

182 99.99 [M]⁺ (Molecular ion)

167 - [M-CH₃]⁺

149 38.20 [M-CH₃-H₂O]⁺

137 30.50 -

109 36.60 -

107 74.50 -
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Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Grind a mixture of 1-2 mg of 2,3-Dimethoxybenzoic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to

form a thin, transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Background Scan: Record a background spectrum of the empty sample holder.

Sample Scan: Record the spectrum of the sample. The instrument software will automatically

subtract the background to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Dissolve 5-20 mg of 2,3-Dimethoxybenzoic acid in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to

stabilize the magnetic field. The magnetic field homogeneity is then optimized through a

process called shimming.

Data Acquisition: Set the appropriate acquisition parameters for ¹H and ¹³C NMR

experiments and acquire the data. A small amount of tetramethylsilane (TMS) can be added

as an internal standard for chemical shift referencing.
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Mass Spectrometry (MS) Protocol (Electron Ionization -
EI)

Sample Introduction: Introduce a small amount of 2,3-Dimethoxybenzoic acid into the

mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC-MS).

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: An ion detector records the abundance of each ion at a specific m/z value.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion intensity versus m/z.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2,3-Dimethoxybenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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